4-Bromophenyl (2-methoxyphenoxy)acetate: Structural Dynamics, Synthesis, and Bioactive Potential
4-Bromophenyl (2-methoxyphenoxy)acetate: Structural Dynamics, Synthesis, and Bioactive Potential
Executive Summary
Phenoxyacetic acid derivatives represent a highly versatile class of organic compounds with well-documented applications ranging from agrochemicals (e.g., synthetic auxins) to pharmaceuticals (e.g., PPAR agonists, antimicrobial agents)[1]. The compound 4-bromophenyl (2-methoxyphenoxy)acetate is a specialized ester derivative combining a 2-methoxyphenoxyacetic acid core with a 4-bromophenol moiety. This technical guide provides an in-depth analysis of its structural properties, synthesis protocols, and potential applications in drug discovery and chemical biology.
Chemical Identity and Structural Analysis
The rational design of 4-bromophenyl (2-methoxyphenoxy)acetate hinges on the synergistic properties of its constituent functional groups:
-
The 2-Methoxyphenoxyacetic Acid Core: Provides the primary pharmacophore recognized by various biological targets, including plant auxin receptors and mammalian metabolic receptors[2]. The ortho-methoxy group introduces steric hindrance and acts as a hydrogen-bond acceptor, influencing the conformational preference of the ether linkage.
-
The Ester Linkage: Serves as a hydrolyzable bridge. In biological systems, this ester acts as a prodrug moiety, susceptible to cleavage by intracellular carboxylesterases, releasing the active acid and the phenolic byproduct[3].
-
The 4-Bromophenyl Moiety: The para-bromo substitution significantly enhances the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability. Furthermore, the bromine atom serves as a valuable synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting the pharmacokinetic behavior of the compound. The data below is extrapolated from the known properties of its constituent moieties[4].
Table 1: Predicted Physicochemical Properties of 4-bromophenyl (2-methoxyphenoxy)acetate
| Property | Value | Causality / Significance |
| Molecular Formula | C15H13BrO4 | Defines the atomic composition. |
| Molecular Weight | ~337.17 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity driven by the bromophenyl group; ensures rapid lipid bilayer penetration. |
| H-Bond Donors | 0 | Lack of donors increases passive permeability. |
| H-Bond Acceptors | 4 | Provided by the ether, methoxy, and ester oxygens; facilitates receptor binding. |
| Polar Surface Area (PSA) | ~44.7 Ų | Excellent predictor for high oral bioavailability and potential blood-brain barrier (BBB) crossing. |
Synthetic Methodology
The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is typically achieved via a Steglich esterification. The Steglich approach is favored for its mild conditions, which prevent the cleavage of the ether linkage.
Protocol 1: Steglich Esterification Workflow
Causality: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then efficiently trapped by the weakly nucleophilic 4-bromophenol. The precipitation of dicyclohexylurea (DCU) drives the reaction forward and serves as a self-validating visual indicator of reaction progress.
-
Preparation: Dissolve 1.0 equivalent of 2-methoxyphenoxyacetic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the activated intermediate.
-
Activation: Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP to the solution at 0°C. Stir for 15 minutes. The low temperature minimizes side reactions such as the formation of N-acylureas.
-
Coupling: Slowly add 1.0 equivalent of 4-bromophenol dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the precipitation of DCU.
-
Purification: Filter the DCU byproduct. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO3, and brine to remove DMAP and unreacted starting materials. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).
Steglich esterification workflow for synthesizing 4-bromophenyl (2-methoxyphenoxy)acetate.
Biological Relevance and Pharmacological Pathways
Phenoxyacetic acid derivatives exhibit a broad spectrum of biological activities. When formulated as an ester like 4-bromophenyl (2-methoxyphenoxy)acetate, the compound often functions as a lipophilic prodrug[5].
-
Esterase-Mediated Activation: Upon entering the intracellular environment, ubiquitous non-specific carboxylesterases hydrolyze the ester bond. The causality here is driven by the electron-withdrawing nature of the 4-bromophenyl group, which makes the ester carbonyl more electrophilic and highly susceptible to enzymatic cleavage.
-
Target Engagement: The released 2-methoxyphenoxyacetic acid can engage specific intracellular targets. In mammalian systems, structurally related phenoxyacetic acids act as agonists for Free Fatty Acid Receptor 1 (FFA1) or Peroxisome Proliferator-Activated Receptors (PPARs), modulating lipid metabolism and glucose homeostasis[6]. In plant systems, they mimic Indole-3-acetic acid (IAA), causing lethal epinasty[1].
Protocol 2: In Vitro Esterase Cleavage Assay
Causality: To validate the prodrug hypothesis, the compound's stability in the presence of esterases must be quantified. Porcine Liver Esterase (PLE) is used as a standard in vitro model. The use of an internal standard during LC-MS/MS analysis creates a self-validating quantitative system that accounts for matrix effects and extraction losses.
-
Substrate Preparation: Prepare a 10 mM stock solution of 4-bromophenyl (2-methoxyphenoxy)acetate in DMSO.
-
Incubation: Dilute the stock to 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 1 U/mL of PLE. Incubate at 37°C.
-
Quenching: At defined time intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent ester and the appearance of 2-methoxyphenoxyacetic acid and 4-bromophenol.
Intracellular esterase-mediated cleavage and subsequent receptor engagement pathway.
References
- BenchChem. "Biological activity of phenoxyacetic acid derivatives".
- BenchChem. "A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives".
- MDPI. "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid".
- Jetir.Org. "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review".
- PubMed (NIH). "Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists".
- PubChem (NIH). "2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
